1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine
CAS No.: 920230-95-1
Cat. No.: VC11984264
Molecular Formula: C24H25N7OS
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920230-95-1 |
|---|---|
| Molecular Formula | C24H25N7OS |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone |
| Standard InChI | InChI=1S/C24H25N7OS/c1-2-33-20-11-7-6-10-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3 |
| Standard InChI Key | OXHFFPWORYGRFH-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
| Canonical SMILES | CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Introduction
The compound 1-{3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine is a complex heterocyclic molecule featuring a triazolopyrimidine core, a benzyl group, and a piperazine ring substituted with an ethylsulfanylbenzoyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: This involves the condensation of appropriate precursors to form the triazolo-pyrimidine ring system.
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Introduction of the Benzyl Group: This step may involve alkylation reactions to attach the benzyl moiety to the triazolopyrimidine core.
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Piperazine Ring Formation and Substitution: The piperazine ring is introduced and then substituted with the ethylsulfanylbenzoyl moiety, often through acylation reactions.
Chemical Reactions and Stability
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Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents.
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Reduction: If a nitro group is present, it can be reduced to an amine using reducing agents.
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Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles.
Biological Activities and Applications
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Medicinal Chemistry: Compounds with similar structures are investigated for anticancer, antiviral, and antimicrobial activities due to their ability to interact with biological targets.
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Biological Studies: These compounds are used to understand mechanisms of action and effects on cellular pathways.
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Industrial Applications: They are explored for potential use in developing new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include:
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3-benzyl-3H-123triazolo[4,5-d]pyrimidin-7-ol: This compound shares the triazolopyrimidine core but lacks the piperazine and ethylsulfanylbenzoyl moieties .
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N-(3-benzyl-5-phenyl-3H-123triazolo[4,5-d]pyrimidin-7-yl)benzamide: This compound features a benzyl and phenyl group on the triazolopyrimidine core but differs in the substitution pattern .
Data Tables
Given the lack of specific data on 1-{3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine, the following table summarizes general properties of similar compounds:
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